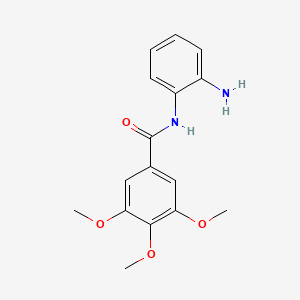

N-(2-Aminophenyl)-3,4,5-trimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

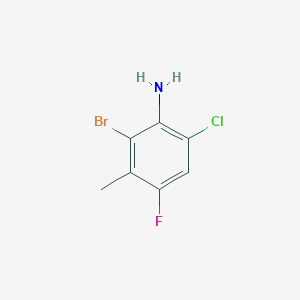

“N-(2-Aminophenyl)-3,4,5-trimethoxybenzamide” is likely a synthetic organic compound. It is a benzamide derivative, which means it contains a benzene ring attached to an amide group . Benzamide derivatives are known to exhibit a wide range of biological activities and are often used in the development of new pharmaceutical compounds .

Synthesis Analysis

While specific synthesis methods for “N-(2-Aminophenyl)-3,4,5-trimethoxybenzamide” are not available, benzamide derivatives are typically synthesized through the reaction of an amine with a carboxylic acid or its derivatives . The synthesis process often involves various chemical techniques and may require the use of catalysts .Molecular Structure Analysis

The molecular structure of “N-(2-Aminophenyl)-3,4,5-trimethoxybenzamide” would likely include a benzene ring attached to an amide group, with additional functional groups attached to the benzene ring . The exact structure would depend on the positions of these groups on the benzene ring.Chemical Reactions Analysis

The chemical reactions involving “N-(2-Aminophenyl)-3,4,5-trimethoxybenzamide” would depend on its exact molecular structure and the conditions under which the reactions occur. Benzamide derivatives can undergo a variety of reactions, including oxidation, reduction, and various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-Aminophenyl)-3,4,5-trimethoxybenzamide” would depend on its exact molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .Scientific Research Applications

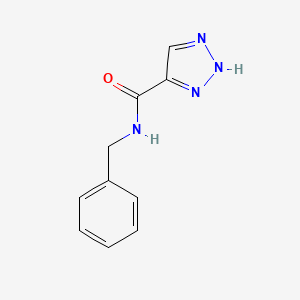

Synthesis of Secondary Amides

An efficient method for synthesizing secondary amides using N-(2-Aminophenyl)-3,4,5-trimethoxybenzamide and phenyl isocyanate has been developed. This process is significant for pharmaceutical applications, as the leaving group can be recuperated as a carbonylated N-heterocycle .

Pharmaceutical Applications

The carbonylated N-heterocycle obtained from the synthesis of secondary amides holds notable relevance in pharmaceutical applications. It can be used as a building block for various pharmaceutical compounds .

Enzyme Inhibition

The compound’s ability to inhibit HDAC enzymes makes it a candidate for further research into enzyme inhibition mechanisms. This could lead to the development of new drugs targeting specific enzymes involved in disease processes .

Molecular Docking Studies

Molecular docking studies have revealed the binding mode of benzamide inhibitors with HDAC1, providing insights into the design of more effective HDAC inhibitors. This information is crucial for the development of targeted therapies .

Mechanism of Action

Target of Action

N-(2-Aminophenyl)-3,4,5-trimethoxybenzamide is a potent inhibitor of Histone Deacetylase (HDAC) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression .

Mode of Action

This compound interacts with HDACs, inhibiting their activity. By inhibiting HDACs, it prevents the removal of acetyl groups from the histones, leading to a more relaxed DNA structure. This can affect gene expression, potentially turning on genes that were previously off .

Biochemical Pathways

The inhibition of HDACs affects many biochemical pathways. For instance, it has been shown to have effects on the Bcr-Abl pathway . The Bcr-Abl pathway is involved in cell growth and division, and its dysregulation is associated with certain types of cancer .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are able to cross the blood-brain barrier

Result of Action

The inhibition of HDACs and the subsequent changes in gene expression can have a variety of effects on cells. For instance, it has been shown to have antiproliferative effects on certain cancer cell lines . This means it can slow or stop the growth of these cells.

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2-aminophenyl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-20-13-8-10(9-14(21-2)15(13)22-3)16(19)18-12-7-5-4-6-11(12)17/h4-9H,17H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXVPMDZEZZLDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Aminophenyl)-3,4,5-trimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Acetyl(2-thienylsulfonyl)amino]phenyl acetate](/img/structure/B2932294.png)

![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2932295.png)

![Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine](/img/structure/B2932299.png)

![1-Tert-butyl 2-methyl 4-chloro-1H-pyrrolo[3,2-C]pyridine-1,2-dicarboxylate](/img/structure/B2932301.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2932302.png)